2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo[e] heterocyclic core, substituted with a 2,6-dimethylphenyl group at position 2 and a 3-fluorobenzyl group at position 2. Structural confirmation typically relies on spectral techniques such as IR (absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at ~1250 cm⁻¹) and NMR .
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCTXWYJMJESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 899725-55-4 , is a synthetic derivative of benzo[e][1,2,4]thiadiazine. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 410.5 g/mol
- Structural Characteristics : The compound features a thiadiazine ring fused with aromatic groups, which is crucial for its biological interactions.
5-HT6 Receptor Antagonism
One of the primary biological activities attributed to this compound is its role as a 5-HT6 receptor antagonist . Research indicates that compounds in this class exhibit high binding affinity to the serotonin receptor subtype, which is implicated in various neurological processes including cognition and mood regulation.
- Mechanism of Action : The inhibition of the 5-HT6 receptor leads to decreased cAMP accumulation in cells stimulated by serotonin. This mechanism has been demonstrated in studies using human HeLa cells where the compound effectively inhibited serotonin-induced signaling pathways .
Neuropharmacological Effects
In vivo studies have shown that this compound can influence behaviors associated with hyperactivity and anxiety in rodent models. For instance:
- Case Study : In a study involving apomorphine-induced hyperactivity in rats, administration of the compound resulted in a significant reduction in activity levels without causing motor deficits as measured by rotarod performance tests .
Biological Activity Summary Table
| Activity Type | Description | Reference |
|---|---|---|
| 5-HT6 Receptor Antagonism | High binding affinity; inhibits cAMP accumulation | |
| Neuropharmacological Effects | Reduces hyperactivity; no motor deficits |
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, general safety assessments indicate that compounds within the thiadiazine class can exhibit varied toxicity profiles depending on their substituents and overall structure. It is crucial to conduct thorough safety evaluations before considering clinical applications.
Comparison with Similar Compounds
Comparison with Pyrido-Fused Thiadiazinones
The compound 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide () shares a thiadiazinone 1,1-dioxide core but differs in its fused pyrido[2,3-e] ring system. Key distinctions include:
- Substituents : The pyrido analog features a 4-fluorobenzyl group (vs. 3-fluorobenzyl in the target compound) and a methylsulfanylphenyl substituent.
- Spectral Data : Both compounds exhibit νC=S bands (~1250 cm⁻¹), but the pyrido derivative’s molecular mass (429.484 g/mol) is higher due to the pyridine ring .
Table 1: Comparison of Thiadiazinone Derivatives
Comparison with Thiazinane and Thiazepane Derivatives
Thiazinane derivatives, such as 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) (), differ in ring size (six-membered thiazinane vs. fused benzo-thiadiazine). Key contrasts include:
- Synthetic Routes: Thiazinanes are synthesized via ring-opening reactions (e.g., using 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide and phenols), whereas the target compound likely involves triazole intermediates .
- Bioactivity : Thiazinanes with bromo/methoxy substituents (e.g., compound 35) are studied for sulfonamide-based drug design, while the fluorobenzyl groups in the target compound may enhance CNS permeability .
Table 2: Thiazinane vs. Benzo-Thiadiazine Derivatives
Comparison with Benzothiazine 1,1-Dioxides
Compounds like 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides (7) () highlight the role of substituents on reactivity:
Comparison with Dithiazepinone Derivatives
Dithiazepinones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides, ) feature a seven-membered ring with two sulfur atoms. Key differences include:
- Conformational Flexibility: The dithiazepinone’s larger ring may allow better target engagement in anticancer applications, whereas the rigid benzo-thiadiazine core of the target compound favors selective binding .
- Sulfur Content: Higher sulfur density in dithiazepinones may increase redox activity compared to the target compound’s single disulfide moiety .
Research Findings and Implications
- Synthetic Challenges : The target compound’s sterically hindered 2,6-dimethylphenyl group complicates alkylation steps, necessitating optimized conditions (e.g., NaH in DMAc) .
Preparation Methods
Sulfonamide Precursor Preparation
2-Aminobenzenesulfonamide serves as the foundational building block. Bromination at the para-position relative to the sulfonamide group is achieved using bromine in acetic acid, yielding 2-amino-5-bromobenzenesulfonamide. This intermediate facilitates subsequent cross-coupling reactions for aryl group introduction.
Thiocarbonyldiimidazole-Mediated Cyclization
Reaction of 2-amino-5-bromobenzenesulfonamide with 1,1'-thiocarbonyldiimidazole (TCDI) in acetonitrile at 0°C initiates cyclization. TCDI acts as a thiocarbonyl donor, forming the thiadiazine ring via nucleophilic attack of the sulfonamide nitrogen on the thiocarbonyl carbon. The reaction proceeds under mild conditions (room temperature, 2–6 hours), yielding the benzo[e]thiadiazine-3(4H)-one 1,1-dioxide core with a bromine substituent at position 7 (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 0°C → room temperature |
| Time | 2–6 hours |
| Yield | 60–75% |
Oxidation State Considerations
The 1,1-dioxide moiety is inherent to the sulfonamide starting material, eliminating the need for post-cyclization oxidation. Structural analysis via X-ray crystallography confirms the sulfonyl groups remain intact throughout the synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI) confirms the molecular ion peak at m/z 426.9 [M+H]⁺, consistent with the molecular formula C₂₂H₁₉FN₂O₃S.
Comparative Analysis of Synthetic Routes
Reaction Mechanism Insights
Cyclization Step
Thiocarbonyldiimidazole reacts with the sulfonamide’s primary amine, forming a thiourea intermediate. Intramolecular nucleophilic attack by the adjacent sulfonamide oxygen generates the six-membered thiadiazine ring, with concomitant release of imidazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
